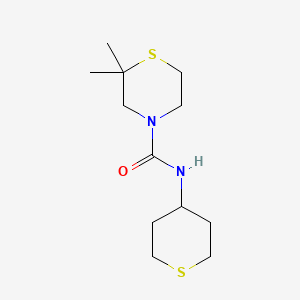
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiomorpholine derivative that has been synthesized using a specific method. The purpose of
Scientific Research Applications
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In addition to its anti-inflammatory properties, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In terms of its anticancer effects, 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide in lab experiments is its high purity and yield. This makes it easier to obtain consistent results and reduces the need for extensive purification steps. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thiomorpholine-4-carboxylic acid with 2,2-dimethylthioacetic acid chloride. This reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through crystallization. This method has been reported to yield high purity and high yield of the desired product.
properties
IUPAC Name |
2,2-dimethyl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-12(2)9-14(5-8-17-12)11(15)13-10-3-6-16-7-4-10/h10H,3-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMAUCZJOJKVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C(=O)NC2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

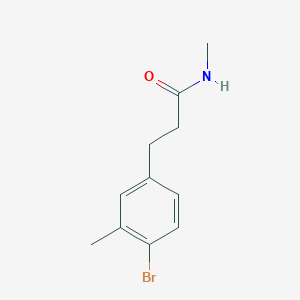

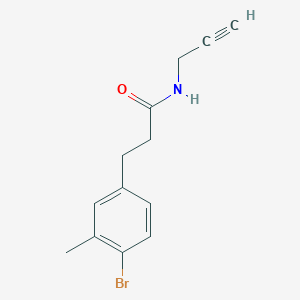
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
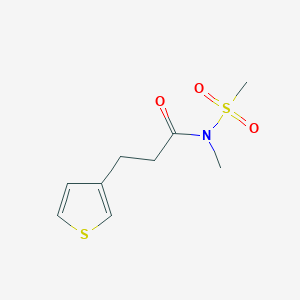
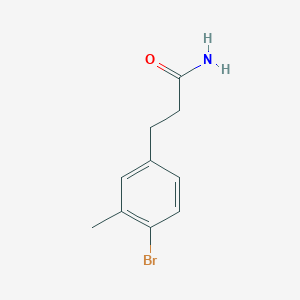

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
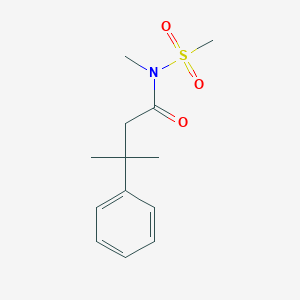
![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)
![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
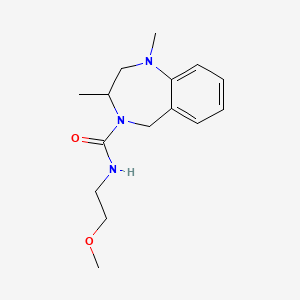

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)